molecular formula C8H6BrIO2 B1529651 3-Bromo-5-iodo-2-methylbenzoic acid CAS No. 1022983-50-1

3-Bromo-5-iodo-2-methylbenzoic acid

Cat. No. B1529651
CAS RN: 1022983-50-1
M. Wt: 340.94 g/mol
InChI Key: JGSFWZGJNRDWDV-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2-methylbenzoic acid is a chemical compound with the CAS Number: 1022983-50-1 . It is a powder at room temperature . The IUPAC name for this compound is 3-bromo-5-iodo-2-methylbenzoic acid .


Molecular Structure Analysis

The molecular weight of 3-Bromo-5-iodo-2-methylbenzoic acid is 340.94 . The InChI code for this compound is 1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, I couldn’t retrieve more specific physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-5-iodo-2-methylbenzoic acid plays a crucial role in the synthesis of complex organic compounds. For example, it is related to the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized on a preparative scale from readily available materials and are essential for the development of antibiotic agents (Laak & Scharf, 1989). Moreover, halobenzoic acids, including bromo and iodo derivatives, are involved in catalyst-free P-C coupling reactions, which are significant for the synthesis of phosphinoylbenzoic acids and their esters (Jablonkai & Keglevich, 2015).

Thermodynamics and Solubility Studies

Understanding the thermodynamics of halogenbenzoic acids, including bromo-methylbenzoic acids, is vital for assessing their physical properties and solubility. Such studies involve measuring vapor pressures, melting temperatures, enthalpies of fusion, and solubilities, providing insights into the structure-property relationships of these compounds. This knowledge is crucial for their application in pharmaceuticals and material sciences (Zherikova et al., 2016).

Environmental and Biotechnological Applications

Halogenated benzoic acids, including bromo-derivatives, are studied for their environmental fate and biodegradation potential. For example, a strain of Pseudomonas aeruginosa capable of degrading 2-bromobenzoic acid has been investigated, highlighting the microbial pathways involved in the breakdown of such compounds in the environment. This research is fundamental for understanding the bioremediation of halogenated organic pollutants (Higson & Focht, 1990).

Advanced Material Synthesis

The halogenated benzoic acid derivatives are also essential in the synthesis of advanced materials. For instance, they participate in the creation of fluorescent quenching detection systems for specific ions, showcasing their utility in developing sensing materials and devices. These applications demonstrate the versatility and importance of halogenated benzoic acids in material science and analytical chemistry (Ni et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-bromo-5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSFWZGJNRDWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731422
Record name 3-Bromo-5-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1022983-50-1
Record name 3-Bromo-5-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (5.8 g) is added in portions to an ice-cold solution of sulphuric acid (20 mL). The resulting mixture is stirred for 40 min before 3-bromo-2-methyl-benzoic acid (5.0 g) dissolved in sulphuric acid (20 mL) is added at such a rate that the solution temperature maintained below 5° C. The mixture is stirred at 5-10° C. for another 3 h before warming to room temperature over night. Then, the mixture is poured on crushed ice (300 g) and the resultant solution is extracted with ethyl acetate. The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×). After drying (MgSO4) the organic layer, the solvent is evaporated under reduced pressure to give a solid. The solid is triturated with 70° C.-warm water, separated from the water by filtration and dried. After the solid is triturated with little ether, filtered and dried, the product is obtained as a white solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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